molecular formula C9H7N3O2 B1386537 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid CAS No. 1083402-25-8

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B1386537
CAS No.: 1083402-25-8
M. Wt: 189.17 g/mol
InChI Key: GWEGTYZDIZZFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 6-position with an imidazole moiety. This structure confers unique electronic and steric properties, making it valuable in coordination chemistry, materials science, and pharmaceutical research.

Properties

IUPAC Name

6-imidazol-1-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEGTYZDIZZFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound's structure comprises a pyridine ring substituted at the 2-position with a carboxylic acid group and an imidazole ring at the 6-position. This unique arrangement allows for various chemical interactions, including hydrogen bonding and coordination with metal ions, enhancing its utility in biological systems.

Medicinal Chemistry

  • Enzyme Inhibition :
    • The compound is investigated for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds enables it to interact effectively with enzyme active sites, potentially modulating their activity.
    • Case Study : Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer progression, making them candidates for further therapeutic development.
  • Antimicrobial Activity :
    • Studies have shown that 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid exhibits antimicrobial properties against various pathogens.
    • Data Table : Antimicrobial Efficacy
    PathogenMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL
    Candida albicans64 µg/mL
  • Anticancer Properties :
    • The compound’s interaction with cellular pathways has been studied for its potential anticancer effects.
    • Mechanism of Action : It may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.

Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structural features allow it to participate in various reactions:

Reaction TypeReagentsConditionsMajor Products
OxidationPotassium permanganateAcidic mediumCarboxylic acids, ketones
ReductionSodium borohydrideMethanolAlcohols, amines
SubstitutionNucleophiles (amines, thiols)Basic conditionsSubstituted imidazole/pyridine derivatives

Material Science Applications

The unique properties of this compound extend to materials science, where it is used in the development of new materials with specific electronic or optical properties. The presence of both aromatic rings enhances the material's stability and reactivity.

Mechanism of Action

The mechanism of action of 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is largely dependent on its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Spectroscopic and Physicochemical Data

Table 1: Comparative Properties of Selected Compounds

Compound CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic Acid - C₉H₇N₃O₂ 189.17 Carboxylic acid, Imidazole Hydrogen storage, Catalysis
6-(1H-Imidazol-1-yl)pyridine-3-carboxylic Acid 216955-75-8 C₉H₇N₃O₂ 189.17 Carboxylic acid, Imidazole Coordination chemistry
6-(1H-Pyrazol-1-yl)pyridine-2-carboxylic Acid 852227-98-6 C₉H₇N₃O₂ 189.17 Carboxylic acid, Pyrazole Material science
6-(1H-Imidazol-1-yl)pyridazine-3-carboxylic Acid 610278-97-2 C₈H₆N₄O₂ 190.16 Carboxylic acid, Pyridazine Pharmaceutical research

Table 2: Spectroscopic Data Highlights

Compound FTIR (C=O stretch, cm⁻¹) ¹H NMR (Key Shifts, ppm) UV-Vis λₘₐₓ (nm)
This compound ~1700 (carboxylic acid) 8.5–9.0 (pyridine H), 7.5–8.0 (imidazole H) 260–280
Methyl 6-(N-Methyl-pyridin-2-ylcarbamoyl)pyridine-2-carboxylate (L1) ~1740 (ester C=O) 3.9 (OCH₃), 2.5 (NCH₃) 270–290
Imazamox ~1680 (amide C=O) 1.2–1.5 (isopropyl CH₃) 220–240

Biological Activity

6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound notable for its dual-ring structure, combining an imidazole and a pyridine moiety. This unique configuration imparts distinct chemical and biological properties that have garnered attention in medicinal chemistry and related fields. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The compound features:

  • Pyridine Ring : Substituted at the 2-position with a carboxylic acid group.
  • Imidazole Ring : Located at the 6-position, capable of coordinating with metal ions.

This structural arrangement facilitates various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, studies suggest its effectiveness against Helicobacter pylori, a bacterium associated with gastric ulcers. The compound's ability to inhibit bacterial growth was demonstrated using disk diffusion methods, where it showed notable inhibition zones against both metronidazole-sensitive and resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays revealed submicromolar inhibitory activity against various tumor cell lines, indicating its promise as a PI3Kα inhibitor, which is crucial in cancer cell proliferation pathways . The structure-activity relationship (SAR) analysis has highlighted modifications that enhance its potency against cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring's ability to bind metal ions enhances enzyme inhibition and catalytic activities.
  • Hydrogen Bonding : The pyridine ring facilitates hydrogen bonding with target proteins, modulating their activity.
  • Enzyme Inhibition : The compound acts as an enzyme inhibitor, affecting various biochemical pathways critical for microbial survival and cancer cell growth.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
6-(1H-Imidazol-1-yl)pyridine-3-carboxylic acidSimilar imidazole-pyridine structureDifferent substitution pattern affecting reactivity
5-(1H-Imidazol-1-yl)pyridine-2-carboxylic acidImidazole at the 5-positionPotentially different biological activity profiles
Pyridine-2-carboxylic acidLacks imidazole functionalitySimpler structure with less diverse reactivity

This table illustrates how the presence of the imidazole ring in this compound enhances its biological activity compared to other related compounds.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Antibacterial Activity : A study evaluated various imidazole derivatives for their antibacterial properties against H. pylori, highlighting the effectiveness of compounds similar to this compound in inhibiting bacterial growth .
  • Cytotoxicity Assays : In another investigation, derivatives were tested for cytotoxic effects on HeLa cells. Many compounds exhibited significant cytotoxicity (IC50 values ranging from 25 to 150 μM), indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research demonstrated that modifications in the structure could enhance inhibitory effects on specific enzymes involved in cancer progression, providing insights into optimizing therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, such as coupling imidazole derivatives with functionalized pyridine scaffolds. For example, Suzuki-Miyaura cross-coupling reactions can link halogenated pyridine intermediates with imidazole boronic esters under palladium catalysis . Alternatively, nucleophilic substitution reactions may be employed to attach the imidazole moiety to pyridine-2-carboxylic acid precursors. Post-synthetic hydrolysis of ester-protected intermediates (e.g., methyl esters) using aqueous base (NaOH or KOH) yields the carboxylic acid functionality. Purification via column chromatography or recrystallization is critical to isolate the final compound .

Q. Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm structural integrity by identifying proton environments (e.g., pyridine and imidazole ring protons) and carbon signals .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect impurities using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated for C9H7N3O2\text{C}_9\text{H}_7\text{N}_3\text{O}_2: 189.05 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, light, and oxidizing agents, as the imidazole ring and carboxylic acid group may undergo hydrolysis or oxidation. Use desiccants in storage vials to mitigate hygroscopic effects .

Q. How can researchers identify and quantify impurities in synthesized batches?

Impurities (e.g., unreacted intermediates or byproducts) are analyzed using:

  • HPLC with Diode Array Detection (DAD) : Compare retention times and UV spectra against reference standards .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Identify unknown impurities via molecular ion peaks and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Rapid screening for byproducts during synthesis optimization .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Common assays include:

  • Enzyme Inhibition Studies : Evaluate binding to target enzymes (e.g., kinases) using fluorescence-based assays or radiometric methods .
  • Antimicrobial Activity : Test against bacterial/fungal strains via broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity Assays : Use MTT or resazurin assays in cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for higher yields?

Apply factorial designs (e.g., Box-Behnken or Central Composite) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. For example, optimizing Suzuki coupling reactions by adjusting Pd catalyst concentration (0.5–2 mol%) and reaction time (12–24 hours) . Computational tools (e.g., ICReDD’s reaction path search methods) can further narrow down conditions by simulating reaction pathways .

Q. How to resolve contradictions in reported biological activities of imidazole-pyridine derivatives?

Discrepancies may arise from variations in assay protocols, purity levels, or cellular models. Address this by:

  • Standardized Replication : Reproduce studies using identical compound batches and cell lines .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. water) or concentration ranges .
  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., halogenated vs. methylated derivatives) to isolate functional group contributions .

Q. What computational strategies predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or HIV protease) .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How does the compound’s stability vary under different pH conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC and LC-MS. The carboxylic acid group may protonate/deprotonate at acidic/basic pH, affecting solubility and reactivity. Imidazole rings are stable in neutral to mildly acidic conditions but may hydrolyze under strong acids/bases .

Q. What reactor designs are optimal for scaling up synthesis?

For continuous flow synthesis:

  • Microreactors : Enhance heat/mass transfer for exothermic reactions (e.g., coupling steps) .
  • Packed-Bed Reactors : Immobilize catalysts (e.g., Pd on carbon) to improve reusability and reduce metal leaching .
  • Process Analytical Technology (PAT) : Integrate in-line HPLC or FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.